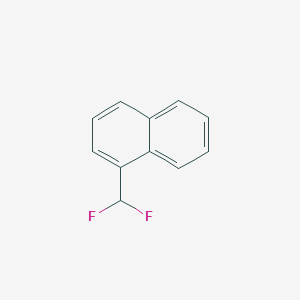

1-(二氟甲基)萘

描述

1-(Difluoromethyl)naphthalene (DFMN) is a fluorinated organic compound comprising a naphthalene ring substituted with a difluoromethyl group (-CF2H) at one of the ring carbons. It has a molecular formula of C11H8F2 .

Synthesis Analysis

The synthesis of 1-(Difluoromethyl)naphthalene and similar compounds has been a topic of research in recent years. A review paper describes the advances made in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The molecular structure of 1-(Difluoromethyl)naphthalene consists of a naphthalene ring with a difluoromethyl group attached. The average mass is 178.178 Da and the monoisotopic mass is 178.059402 Da .Chemical Reactions Analysis

The chemical reactions involving 1-(Difluoromethyl)naphthalene are part of a broader field of research involving difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S . The fragmentation of certain compounds can yield the difluoromethyl radical, which can then add to other compounds .科学研究应用

萘二酰亚胺(NDIs):性质和应用

与1-(二氟甲基)萘密切相关的萘二酰亚胺(NDIs)在过去十年中取得了显着发展。它们应用于超分子化学、传感器、分子开关器件、离子通道、用于传感芳香族体系的凝胶剂和催化等各个领域。NDIs还用于DNA嵌入,用于医药应用,并对人工光合作用和太阳能电池技术有影响。它们的合成、进展和未来应用的潜力突出了它们在科学研究中的重要性 (Kobaisi等人,2016).

自由基阴离子和电子受体

三氟甲基化的萘酰亚胺和二酰亚胺,包括1-(二氟甲基)萘等化合物,已被合成并因其缺电子的性质而被研究。这些化合物与未取代的对应物相比显示出更正的单电子还原电位,同时保持其他性质。这使得它们与自由基阴离子的研究和作为各种应用中的电子受体相关 (Roznyatovskiy等人,2014).

DNA结合和探针

萘二酰亚胺的衍生物,携带二钴六羰基配合物,已被合成用作DNA的红外探针。该化合物与DNA结合的能力以及在形成双链DNA时具有独特的吸收峰,表明其作为DNA相关研究中分子探针的潜力 (Ohtsuka等人,2010).

电子和光学性质

对萘基化合物的研究,包括与1-(二氟甲基)萘相关化合物,探讨了它们的电子结构-性质关系。这些化合物由于其光电特性、电离电位、电子亲和力和重组能,在染料敏化太阳能电池和非线性光学等应用中显示出潜力 (Irfan等人,2017).

安全和危害

未来方向

作用机制

Target of Action

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .

Mode of Action

Difluoromethylation processes often involve the formation of a difluoromethyl radical, which can add to various substrates . For instance, fragmentation of a certain radical anion can yield the difluoromethyl radical, which adds to a nickel complex. The resulting complex then undergoes reductive elimination to release the difluoromethylarene .

Biochemical Pathways

These heterocycles are key components of various biologically and pharmacologically active compounds . In the context of naphthalene degradation, the standard pathway involves conversion to salicylate , but it’s unclear if this pathway is relevant to 1-(Difluoromethyl)naphthalene.

Pharmacokinetics

Some general properties are available The compound has low gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeantIts skin permeation is low, and it has a moderate lipophilicity .

Result of Action

Difluoromethylation is a key process in the synthesis of various biologically and pharmacologically active compounds .

Action Environment

It’s worth noting that the compound’s water solubility is moderate , which could potentially influence its behavior in different environments.

属性

IUPAC Name |

1-(difluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMYLIYGDBEEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456539 | |

| Record name | 1-(difluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53731-26-3 | |

| Record name | 1-(difluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)

![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)

![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)